molecular formula C18H14FN5O4S B2822199 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888426-01-5

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2822199
CAS No.: 888426-01-5
M. Wt: 415.4
InChI Key: VKHZQXSWHHRSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a chemical compound with the CAS Registry Number 888414-60-6 and a molecular weight of 397.41 g/mol. Its molecular formula is C18H15N5O4S . This benzamide derivative features a dihydropyrimidinone core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities. The compound's structure incorporates a 4-nitrobenzylthioether moiety and a 2-fluorobenzamide group, making it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. Compounds with similar dihydropyrimidine scaffolds are frequently investigated for their potential as therapeutic agents, including in areas such as antineoplastic applications, as seen in related patented heterocyclic compounds . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound as a key building block in the synthesis of novel molecules or for biochemical screening.

Properties

IUPAC Name

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O4S/c19-13-4-2-1-3-12(13)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-5-7-11(8-6-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZQXSWHHRSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a pyrimidine derivative that has attracted significant attention due to its potential biological activities, particularly in cancer therapeutics. This compound features a unique structure characterized by a pyrimidine core substituted with various functional groups, which enhance its pharmacological properties.

  • Molecular Formula : C18H14FN5O4S
  • Molecular Weight : 457.46 g/mol
  • CAS Number : 888426-01-5

The primary mechanism of action for this compound is its hypoxia-selective cytotoxicity . Under hypoxic conditions, the nitro group in the compound undergoes enzymatic reduction, leading to the formation of cytotoxic intermediates that preferentially target and damage hypoxic tumor cells while sparing healthy tissues. This selectivity makes it a promising candidate for targeted cancer therapies.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth with notable efficacy, particularly in solid tumors.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Reference
HepG21.30
MCF7TBDOngoing studies
A549TBDOngoing studies

Case Studies

  • HepG2 Cell Line Study : In a study involving HepG2 liver cancer cells, this compound demonstrated an IC50 value of 1.30 μM, indicating potent inhibitory effects on cell proliferation . Further analysis revealed that this compound induced apoptosis and caused G2/M phase arrest in the cell cycle.
  • Combination Therapy Potential : Preliminary findings suggest that when combined with other chemotherapeutic agents like taxol and camptothecin, this compound enhances their anticancer activity, indicating its potential role in combination therapies .

Applications and Future Directions

The unique biological activity of this compound positions it as a valuable compound in cancer research. Its hypoxia-selective cytotoxicity could lead to the development of novel therapeutic strategies aimed at improving patient outcomes in hypoxic tumor microenvironments.

Table 2: Potential Applications

Application AreaDescription
Cancer TherapyTargeted treatment for hypoxic tumors
Drug DevelopmentBasis for new drug formulations
Combination TherapiesEnhancing efficacy of existing chemotherapeutics

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a 1,6-dihydropyrimidin-6-one core with multiple analogs (Table 1). Key differences lie in the substituents at the 2- and 5-positions:

  • Thioether group : The 4-nitrobenzylthio group distinguishes it from benzylthio (e.g., compound 19 ), hexylthio (e.g., VII ), and ethylthio (e.g., 21 ) derivatives.
  • Amide/sulfonamide group : The 2-fluorobenzamide group contrasts with benzenesulfonamide (e.g., V ) or 3-nitrobenzenesulfonamide (e.g., IX ) moieties.

Table 1: Substituent Comparison of Pyrimidine Derivatives

Compound ID 2-Position Substituent 5-Position Substituent Biological Activity (IC50/EC50)
Target Compound 4-Nitrobenzylthio 2-Fluorobenzamide Not reported
Compound 19 Benzylthio Benzenesulfonamide Antiparasitic (Broad-spectrum)
Compound VII Hexylthio 3-Aminobenzenesulfonamide Antitrypanosomatidic
Compound IX Mercapto 3-Nitrobenzenesulfonamide Not reported
Compound 4 4-Nitrobenzylthio 5-Carbonitrile SARS CoV 3CLpro (6.1 μM)

Physicochemical Properties

Melting Points :

  • Benzylthio derivatives (e.g., compound 19: 248°C with decomposition ) have higher melting points than alkylthio analogs (e.g., VII: 233°C ), likely due to increased aromatic stacking.
  • The nitro group in the target compound may further elevate thermal stability compared to non-nitro analogs.

Analytical Data :

  • Elemental analysis and HRMS for compound 19 (C, 52.70%; H, 3.98%; N, 14.46% ) align closely with calculated values, suggesting high purity.

Structure-Activity Relationships (SAR)

  • Benzylthio/Hexylthio: Influence logP values; hexylthio derivatives may exhibit better membrane permeability due to alkyl chain flexibility .
  • Amide vs. Sulfonamide : Fluorobenzamide groups (target) introduce steric and electronic effects distinct from sulfonamides, possibly altering target engagement.

Q & A

What are the established synthetic and characterization protocols for this compound?

Basic Research Question
The synthesis involves a multi-step approach:

Pyrimidinone Core Formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the pyrimidinone ring.

Functionalization : Introduction of the 4-nitrobenzylthio group via nucleophilic substitution, followed by coupling with 2-fluorobenzamide using carbodiimide-based reagents (e.g., EDC/HOBt) .

Monitoring : Reaction progress tracked via thin-layer chromatography (TLC) with silica gel plates (e.g., hexane:ethyl acetate 3:1) .

Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., pyrimidine ring protons at δ 6.8–7.2 ppm; amide NH at δ 10.2–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: 431.85) .

How is the compound’s initial bioactivity profile evaluated in antimicrobial or anticancer research?

Basic Research Question
In Vitro Assays :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ciprofloxacin) .
  • Anticancer Screening : Cytotoxicity via MTT assay (IC50_{50} determination) using cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts for selectivity .
  • Enzyme Inhibition : Kinase or protease inhibition studies (e.g., fluorescence-based assays for IC50_{50} determination) .

What advanced techniques resolve contradictions in bioassay data for this compound?

Advanced Research Question
Methodological Approaches :

  • Orthogonal Assays : Compare ATP-based viability (CellTiter-Glo) with MTT results to rule out assay-specific artifacts .
  • Dose-Response Replicates : Triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05 threshold) to address variability.
  • Metabolic Stability Testing : Liver microsome assays to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .

How can crystallographic studies using SHELX software elucidate structural ambiguities?

Advanced Research Question
SHELX Workflow :

Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) to obtain crystallographic data.

Structure Solution : Use SHELXD for phase determination via dual-space methods.

Refinement : SHELXL for iterative refinement (R-factor < 0.05) with anisotropic displacement parameters for non-H atoms .

Validation : MolProbity to confirm Ramachandran outliers (< 0.5%) and ligand geometry.

What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

Advanced Research Question
SAR Optimization :

Substituent Variation :

  • Replace 4-nitrobenzyl with 4-cyanobenzyl to enhance cell permeability.
  • Modify the 2-fluorobenzamide group with electron-withdrawing groups (e.g., Cl, CF3_3) to improve target binding .

Activity Mapping :

  • Compare IC50_{50} values of analogs (e.g., 3,4-difluoro derivatives show 10× potency in kinase assays) .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

How are stability and degradation pathways analyzed under experimental conditions?

Advanced Research Question
Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
  • Analytical Tools :
    • HPLC-PDA : Track degradation products (e.g., nitro group reduction to amine at λ = 254 nm) .
    • LC-MS/MS : Identify major degradation pathways (e.g., thioether oxidation to sulfoxide) .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question
Solutions :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents.
  • Quantification :
    • LC-MS/MS : Use deuterated internal standards (e.g., D4_4-2-fluorobenzamide) to correct for ion suppression.
    • Calibration Curve : Linear range 1–1000 ng/mL (R2^2 > 0.99) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.